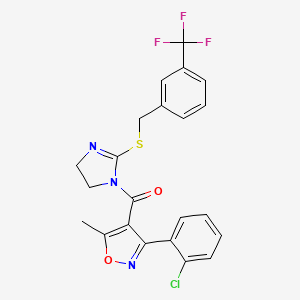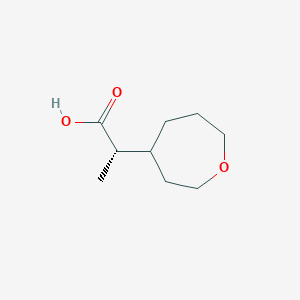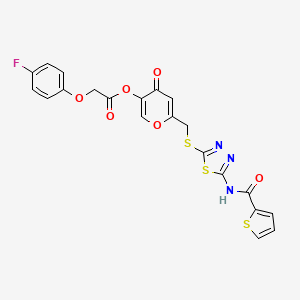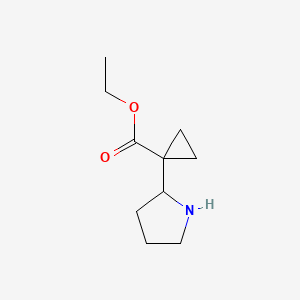
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H28BrN3OS and its molecular weight is 546.53. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure Analysis and Computational Studies
One study focused on the molecular structure, vibrational frequencies, and computational analysis of a compound closely related to the one of interest. Through experimental and theoretical methods, such as Gaussian09 software, this research provided insights into the optimized molecular structure, vibrational assignments, and HOMO-LUMO analysis. This compound's stability, arising from hyper-conjugative interactions and charge delocalization, was analyzed using NBO analysis. Molecular docking studies suggested potential inhibitory activity against specific targets, highlighting its role in nonlinear optics and potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis and Antibacterial Evaluation
Another direction in research involved the design, synthesis, and antibacterial evaluation of pyrazolinyl bromophenylthiazoles derivatives, which share a structural motif with the chemical of interest. This study developed a stepwise reaction for synthesizing these derivatives, demonstrating their antimicrobial potential against specific bacterial strains through micro broth dilution methods. The structures of the synthesized compounds were elucidated using spectroscopic techniques, indicating their potential in developing new antimicrobial agents (Hawaiz, 2018).
Novel Thiazole and Thiophene Derivatives
Research also explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety. These compounds were evaluated for potential cytotoxicity, showing anticancer activity against liver and breast cancer cells. This study underscores the importance of synthetic chemistry in developing new therapeutic agents with potential anticancer properties (Hessien et al., 2009).
Antimicrobial Activity of Pyrazolylfurochromenes
A study on furochromene-based pyrazole derivatives synthesized from chalcone precursors revealed their antimicrobial activity. These compounds, synthesized under various conditions, including microwave irradiation, showed promising antimicrobial potency against several bacterial and fungal strains. This research highlights the potential of such derivatives in combating microbial infections (Ashok et al., 2016).
Antioxidant and Antimicrobial Agents
Another significant area of research involves the synthesis of chalcone derivatives with potential antioxidant and antimicrobial activities. By utilizing Claisen–Schmidt condensation reactions, researchers synthesized novel compounds and evaluated their bioactivities. Some derivatives exhibited remarkable activity, suggesting their utility as bioactive molecules for therapeutic applications (Gopi et al., 2016).
特性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3OS/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)35-19-29(34)33-27(22-10-8-20(2)9-11-22)17-25(31-33)21-12-14-23(30)15-13-21/h4-15,18,27H,3,16-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBFMLNNSNRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)


![4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2657296.png)

![2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide](/img/structure/B2657298.png)
![6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2657299.png)



![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)